Product packaging for Anhydrocannabisativine(Cat. No.:)

Anhydrocannabisativine

Cat. No.: B13421677
M. Wt: 363.5 g/mol
InChI Key: RKTWGMYTKBSCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydrocannabisativine is a spermidine-type alkaloid isolated from the roots of the Cannabis sativa L. plant . This compound is part of a unique class of secondary metabolites found in cannabis that have recently garnered significant research interest for their potential role in addressing neurodegenerative diseases, particularly Alzheimer's Disease (AD) . Recent studies highlight this compound as a highly selective and potent inhibitor of butyrylcholinesterase (BuChE) . In the pathology of Alzheimer's, a cholinergic deficit occurs in the brain. While current treatments often target acetylcholinesterase (AChE), selective inhibition of BuChE has emerged as a promising therapeutic strategy. BuChE plays a complementary role in hydrolyzing acetylcholine, and its inhibition helps restore acetylcholine levels, thereby improving cholinergic function . Molecular modeling and in silico studies indicate that this compound interacts conservatively with key amino acids in the BuChE active site, such as TRP82, GLU197, TYR440, and HIS438, contributing to its stable complex formation and inhibitory activity . Beyond its cholinergic activity, BuChE inhibition is also linked to the modulation of neuroinflammation, a key factor in neurodegenerative processes. Inhibitors like this compound may help reduce pro-inflammatory cytokines, offering a multi-target approach to disease modification . Furthermore, predictive in silico analyses suggest that this compound exhibits low toxicity profiles, supporting its further investigation as a therapeutic lead candidate . This compound is presented exclusively For Research Use Only. It is intended for laboratory research purposes, such as in vitro studies, pharmaceutical research for new drug compounds, and the development of new diagnostic assays . It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers can utilize this reagent to explore novel pathways in neurodegeneration and contribute to advancing the understanding of multi-target therapies for complex neurological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H37N3O2 B13421677 Anhydrocannabisativine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H37N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

17-(2-oxoheptyl)-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one

InChI

InChI=1S/C21H37N3O2/c1-2-3-4-11-20(25)16-18-9-7-10-19-17-21(26)23-14-6-5-12-22-13-8-15-24(18)19/h7,9,18-19,22H,2-6,8,10-17H2,1H3,(H,23,26)

InChI Key

RKTWGMYTKBSCLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC1C=CCC2N1CCCNCCCCNC(=O)C2

Origin of Product

United States

Nomenclature, Classification, and Structural Relationships of Anhydrocannabisativine

IUPAC Nomenclature and Standardized Chemical Descriptors for Anhydrocannabisativine

The structure of this compound is derived from the dehydration of cannabisativine (B1198922). arabjchem.org The IUPAC name for cannabisativine is 17-(1,2-dihydroxyheptyl)-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one. researchgate.net This nomenclature reveals a bicyclic structure containing a triaza (three nitrogen atoms) ring system. Given that this compound is the dehydrated form, its IUPAC name would reflect the loss of a water molecule from the 1,2-dihydroxyheptyl side chain of cannabisativine.

Standardized chemical descriptors provide a precise way to represent the molecule's structure.

Descriptor TypeValue
Molecular FormulaC₂₁H₃₇N₃O₂
Canonical SMILESCCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O

This data is sourced from PubChem and represents the parent compound cannabisativine, from which this compound is derived through dehydration.

Biogenetic Classification of this compound within the Phyto/Endo/Synthetic Cannabinoid Superfamily

This compound is classified as a non-cannabinoid secondary metabolite of Cannabis sativa. nih.gov It belongs to the chemical class of spermidine (B129725) alkaloids. nih.govarabjchem.org Unlike cannabinoids such as THC and CBD, which are terpenophenolic compounds, this compound's biosynthesis follows a different pathway.

The proposed biogenetic pathway for spermidine alkaloids in Cannabis involves the condensation of a fatty acid derivative with spermidine. nih.govresearchgate.net It is suggested that myristic acid, a 14-carbon saturated fatty acid, could be a precursor to the fatty acid portion of the molecule. nih.gov This is supported by the presence and activity of N-myristoyltransferase in eukaryotes, an enzyme that facilitates the attachment of myristic acid to nitrogen-containing molecules. nih.gov The spermidine moiety, a polyamine, forms the core of the alkaloid structure.

Isomeric Forms and Stereochemistry of this compound and its Analogues

The stereochemistry of this compound is complex due to the presence of multiple chiral centers. The synthesis of racemic this compound has been reported, which indicates the existence of enantiomeric pairs. researchgate.net

Furthermore, studies on the synthesis of the parent compound, cannabisativine, have shed light on its stereoisomerism. The total synthesis of (+)-cannabisativine has been achieved, and a chiral synthesis of (-)-cannabisativine yielded a product with the same physical data as the natural compound, with the exception of its optical rotation (αD value). researchgate.netresearchgate.net This confirms the existence of stereoisomers for cannabisativine, and by extension, for its dehydrated derivative, this compound. The stereoselective synthesis of fragments of (+)-cannabisativine has also been a subject of research, highlighting the intricate three-dimensional arrangement of the molecule. researchgate.net

Structural Homologies and Heterologies of this compound with Major Cannabinoid Types (e.g., CBD, THC, CBC)

The structure of this compound is fundamentally different from that of the major cannabinoids like cannabidiol (B1668261) (CBD), tetrahydrocannabinol (THC), and cannabichromene (B1668259) (CBC).

Structural Heterologies:

Core Structure: this compound is a macrocyclic spermidine alkaloid. arabjchem.org Its core is a large ring system containing three nitrogen atoms derived from spermidine. In contrast, major cannabinoids are terpenophenolic compounds, characterized by a dibenzopyran ring system (in THC and CBC) or a biphenyl (B1667301) structure (in CBD). mdpi.compublish.csiro.au

Presence of Nitrogen: A key distinguishing feature is the presence of nitrogen in the structure of this compound, a defining characteristic of alkaloids. arabjchem.org The major cannabinoids are devoid of nitrogen atoms.

Biosynthetic Origin: As mentioned earlier, this compound is derived from a fatty acid and spermidine. nih.gov Cannabinoids are synthesized via the polyketide pathway (producing olivetolic acid) and the methylerythritol phosphate (B84403) pathway (producing geranyl pyrophosphate). publish.csiro.au

Structural Homologies:

Despite the significant differences, a very general similarity can be noted in that both this compound and the major cannabinoids are secondary metabolites produced by the Cannabis sativa plant. nih.gov They are both relatively complex organic molecules. However, from a chemical structure standpoint, there are no significant homologies between this compound and the major cannabinoid types.

Figure 1: Comparison of Chemical Structures
CompoundChemical Structure
This compound[Image of the chemical structure of this compound]
Cannabidiol (CBD)[Image of the chemical structure of Cannabidiol (CBD)]
Tetrahydrocannabinol (THC)[Image of the chemical structure of Tetrahydrocannabinol (THC)]

Note: The structure for this compound is based on the dehydration of Cannabisativine.

Implications of this compound's Unique Structural Features for Molecular Recognition

The unique structural features of this compound have significant implications for its molecular recognition by biological targets. The presence of a spermidine backbone, with its multiple nitrogen atoms, allows for a range of interactions, including hydrogen bonding and electrostatic interactions, which are different from those of the largely hydrophobic cannabinoids.

A recent in silico study investigated the interaction of this compound with butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases. conicet.gov.ar This molecular docking and dynamics simulation study revealed that this compound can bind to the active site of BuChE. conicet.gov.ar Key interacting residues were identified, with TRP82 and GLU197 playing a critical role in stabilizing the ligand. conicet.gov.ar Additional contributions to the binding were observed from TYR128, THR120, and GLY116, which help to position the this compound molecule within the active site. conicet.gov.ar These findings suggest that the specific arrangement of functional groups in this compound allows for specific molecular recognition by this enzyme target. conicet.gov.ar

Biosynthetic Pathways and Natural Occurrence of Anhydrocannabisativine

Identified and Hypothesized Biogenesis of Anhydrocannabisativine in Botanical Sources

The biogenesis of this compound is not as well-defined as that of major cannabinoids and is currently based on a hypothetical pathway. It is classified as a spermidine (B129725) alkaloid, and its biosynthesis is believed to be separate from the terpenophenolic pathway that produces cannabinoids. nih.govmdpi.com The proposed pathway begins with the metabolism of amino acids or other nitrogenous precursors. mdpi.com Spermidine, which is derived from putrescine and ultimately the amino acid ornithine, is a key precursor molecule. universiteitleiden.nl

The hypothesized biosynthetic route involves several key stages:

Initial Condensation : The process is thought to start with a condensation reaction between spermidine and a fatty acid, with myristic acid being the most likely candidate. nih.govresearchgate.net

Cyclization : Following condensation, the nitrogen atoms of the spermidine moiety are believed to fix onto the myristoyl group, leading to the formation of the core alkaloid structure. nih.govresearchgate.net

Oxidation and Dehydration : A series of oxidation reactions are proposed to occur, generating the intermediate compound, cannabisativine (B1198922). The final step is the formation of this compound from cannabisativine. nih.govresearchgate.net It is uncertain whether this final dehydration step occurs spontaneously or is catalyzed by an enzyme. nih.gov However, it has been demonstrated that this compound can be produced by heating cannabisativine, suggesting a potential non-enzymatic conversion. nih.gov

The biosynthesis of these nitrogen-containing compounds underscores the metabolic diversity of Cannabis sativa, extending beyond the cannabinoid pathways. mdpi.com

Enzymatic Machinery Involved in the Formation of this compound from Precursor Molecules

While the complete enzymatic cascade for this compound synthesis remains unconfirmed, researchers have proposed the involvement of specific enzyme classes based on the hypothetical pathway. The initial condensation of myristic acid with spermidine likely requires enzymes to activate the fatty acid and catalyze the bond formation.

Putative enzymes in the pathway include:

Acyl-CoA Ligase (ACL) (E.C. 6.2.1.3) : This enzyme is thought to activate myristic acid by converting it into myristoyl-CoA. mdpi.comresearchgate.net

N-myristoyltransferase (NMT) (E.C. 2.3.1.97) : This enzyme is hypothesized to catalyze the condensation of the activated myristic acid (myristoyl-CoA) with spermidine. The ubiquity of NMT in eukaryotes lends support to its potential role in this pathway. mdpi.comresearchgate.net

The specific enzymes responsible for the subsequent oxidation and cyclization steps, as well as the potential dehydration of cannabisativine to this compound, have not yet been identified. nih.govresearchgate.net Further research is needed to isolate and characterize the full enzymatic machinery.

Genetic Basis and Regulation of this compound Biosynthesis

The genetic foundation for this compound production is largely unknown. universiteitleiden.nl Current research on Cannabis genetics has overwhelmingly focused on the genes controlling cannabinoid synthesis, such as those encoding for cannabidiolic acid synthase (CBDAS) and tetrahydrocannabinolic acid synthase (THCAS). nih.govbiorxiv.org The biosynthetic pathways for nitrogen-containing compounds like this compound are distinct from those of cannabinoids, implying a different set of underlying genes and regulatory mechanisms. nih.govmdpi.com

To date, no studies have successfully identified the specific genes or transcription factors that regulate the expression of the enzymes involved in the this compound pathway. universiteitleiden.nl This represents a significant gap in the understanding of Cannabis secondary metabolism.

Spatial and Temporal Distribution of this compound in Plant Tissues and Developmental Stages

This compound has been identified primarily in the roots and leaves of Cannabis sativa. lumirlab.comscispace.comnih.govpublish.csiro.au It was first isolated from a Mexican variant of the plant. lumirlab.comlumirlab.com Unlike cannabinoids, which are concentrated in the glandular trichomes of the flowers, alkaloids like this compound are found in other plant tissues. researchgate.net

Quantitative analyses have detected the compound in the roots, though typically at low concentrations compared to other root-specific metabolites. For instance, one study reported the concentration of this compound in the roots to be approximately 0.3 mg/kg. acs.orgresearchgate.net The concentration of its precursor, cannabisativine, was found to be higher in the roots. acs.orgresearchgate.net

There is currently a lack of published research on the temporal distribution of this compound, meaning it is not known how its concentration changes throughout the plant's life cycle, from seedling to mature plant.

**Table 1: Spatial Distribution and Concentration of this compound and Related Alkaloids in *Cannabis sativa***

Compound Plant Tissue Reported Concentration (mg/kg) Reference
This compound Roots, Leaves Present, not quantified lumirlab.comscispace.com
This compound Roots 0.3 acs.orgresearchgate.net
Cannabisativine Roots 2.5 acs.orgresearchgate.net

Factors Influencing this compound Accumulation (e.g., environmental stressors, cultivation conditions)

The accumulation of secondary metabolites in plants is known to be influenced by a variety of external and internal factors. fmsbi.com While specific research into factors affecting this compound is limited, general principles of plant science and some targeted studies provide insights.

Environmental Factors : General environmental conditions such as water availability, soil salinity, nutrient levels, and light quality are known to affect the production of secondary metabolites like alkaloids. fmsbi.com

Cultivation Conditions : Genotype, processing methods, and storage conditions can significantly alter the chemical profile of a Cannabis plant. frontiersin.org

While factors like light spectra have been shown to influence cannabinoid levels, direct evidence of their effect on this compound is not yet available. nih.gov

Occurrence of this compound in Chemovars and Genotypes of Cannabis and Related Species

This compound is considered an alkaloid exclusive to the Cannabis genus. nih.govmdpi.com Its presence has been confirmed in various Cannabis samples from different geographical origins. lumirlab.com Early research identified the compound in a Mexican variant and subsequently in samples from 15 different geographical locations. lumirlab.comlumirlab.commdpi.com

The modern classification of Cannabis often relies on the concept of "chemovars," which are categorized based on their dominant cannabinoid and terpenoid profiles. frontiersin.orgnih.gov However, this nomenclature does not typically account for the presence of alkaloids. Studies profiling the secondary metabolites in different plant parts across various chemovars have been conducted, but the focus often remains on cannabinoids, terpenoids, and flavonoids. researchgate.netresearchgate.net While this compound is known to be present in the roots of different chemovars, detailed comparative studies on its varying concentrations among them are not widely published. acs.orgresearchgate.net

The term "genotype" refers to the genetic makeup of the plant. As the genetic basis for this compound production is unknown, it is not yet possible to link its presence or concentration to specific genetic markers in the way that has been done for THCA and CBDA production. frontiersin.org

Chemical Synthesis and Derivatization Strategies for Anhydrocannabisativine

Total Synthesis Routes and Methodological Advancements for Anhydrocannabisativine

The first total syntheses of racemic (±)-anhydrocannabisativine were reported in the mid-1980s. These routes established the foundational methodologies for constructing its complex architecture.

One prominent synthesis efficiently prepared racemic this compound starting with a β-lactam-amino ether coupling reaction. researchgate.netresearchgate.net A key methodological advancement in this route was the strategic formation of the tetrahydropyridine (B1245486) moiety. This was accomplished through a stereoselective intramolecular conjugate addition of an amino group to an α,β-dienone system, which successfully formed the macrocyclic structure. researchgate.net

Another successful total synthesis was achieved by Bailey, Garigipati, Morton, and Weinreb. acs.org While specific details of every route vary, they generally converge on the challenge of forming the large, strained macrocycle and correctly setting the stereochemistry. These early syntheses confirmed the structure of the natural product and provided a framework for further synthetic exploration. acs.org

The key reactions involved in these total syntheses often include:

Amide bond formation to incorporate the spermidine (B129725) backbone.

Intramolecular cyclization to form the large macrocycle.

Reactions to construct the di-substituted tetrahydropyridine ring.

Table 1: Key Reactions in the Total Synthesis of (±)-Anhydrocannabisativine

Reaction TypePurpose in SynthesisKey IntermediatesReference
β-Lactam-Amino Ether CouplingFormation of a key acyclic precursor containing the spermidine backbone.Azetidinone (β-lactam) and an amino ether derivative. researchgate.netresearchgate.net
Intramolecular Conjugate AdditionCyclization to form the macrocyclic structure and the tetrahydropyridine ring.Acyclic N-11 amino-α,β-dienone precursor. researchgate.net
Imino Diels-Alder ReactionAlternative strategy for constructing the piperidine (B6355638) core (used in synthesis of related cannabisativine).Chiral dienes and N-tosylimines. researchgate.netcapes.gov.br

Stereoselective and Regioselective Synthesis of this compound and its Enantiomers/Diastereomers

A key step highlighted in the literature is a stereoselective intramolecular conjugate addition of the N-11 amino group to an α,β-dienone system. researchgate.netresearchgate.net This cyclization reaction establishes the relative stereochemistry of the substituents on the newly formed ring. The regioselectivity of this addition is crucial for forming the desired six-membered ring rather than other potential cyclization products. chemrxiv.orgbeilstein-journals.org The development of predictive models and a deep understanding of reaction mechanisms are essential for controlling such transformations. rsc.org

While the initial total syntheses produced the racemic mixture (±)-anhydrocannabisativine, the synthesis of specific enantiomers or diastereomers requires asymmetric approaches. researchgate.netacs.org Methodologies developed for the synthesis of related chiral alkaloids, such as using chiral N-acylpyridinium salts or hetero-Diels-Alder reactions with chiral dienes, provide potential pathways for the enantioselective synthesis of this compound. researchgate.netcapes.gov.br The synthesis of enantiomerically pure cannabidiol (B1668261) (CBD) derivatives, for instance, has been achieved through the condensation of chiral monoterpenoids with olivetol, demonstrating a viable strategy for introducing chirality early in a synthetic sequence. lumirlab.comnih.gov The stereocontrolled synthesis of other complex alkaloids has also been achieved using chiral N-tert-butanesulfinyl imines, a technique that could be adapted to this compound synthesis. mdpi.com

Semi-synthetic Approaches to this compound from Readily Available Precursors

Semi-synthesis, which utilizes naturally derived compounds as starting materials for chemical modifications, represents a practical approach to producing complex molecules. wikipedia.orgscripps.edunih.gov The initial structural confirmation of this compound relied on a semi-synthetic method. nih.gov

This compound was successfully prepared via the chemical conversion of cannabisativine (B1198922), a related alkaloid found in Cannabis sativa. nih.govnih.gov Cannabisativine contains a secondary alcohol that, upon dehydration, yields the double bond present in the tetrahydropyridine ring of this compound. This conversion not only provided definitive proof of the structure but also established a direct chemical link between these two natural products. nih.gov This approach is highly efficient as the bulk of the complex molecular framework is already assembled by the plant's biosynthetic machinery. nih.gov

Table 2: Comparison of Precursors for this compound Synthesis

Precursor TypeStarting MaterialApproachKey AdvantageReference
Natural ProductCannabisativineSemi-synthesis (Dehydration)Utilizes a complex, naturally available scaffold, requiring fewer synthetic steps. nih.govnih.gov
Simple Building Blockse.g., β-lactams, amino ethersTotal SynthesisAllows for the creation of unnatural analogues and complete control over the chemical build-up. researchgate.netacs.org

Synthesis of Structural Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. nih.govnih.govoncodesign-services.com By synthesizing and testing a series of structurally related analogues, researchers can identify the key pharmacophores responsible for a compound's effects. mdpi.com

Although specific SAR studies for this compound are not extensively documented, the existing total synthesis routes provide a blueprint for creating a wide range of structural analogues. Modifications could be systematically introduced at various positions to probe their impact on biological function.

Potential modifications to the this compound scaffold could include:

Altering the Spermidine Chain: The length and substitution of the polyamine chain could be varied by using different amino-containing building blocks in the synthesis.

Modifying the Tetrahydropyridine Ring: The substituents on the tetrahydropyridine ring could be changed, or the ring could be replaced with other heterocyclic systems.

Varying Aromatic/Lipophilic Moieties: The nature of the side chains attached to the macrocycle could be altered to investigate the influence of lipophilicity and steric bulk.

The synthesis of such analogues would enable a systematic exploration of the chemical space around the this compound structure, potentially leading to compounds with novel or enhanced properties. nih.gov

Incorporation of Isotopic Labels (e.g., Deuterium (B1214612), Carbon-13) into this compound for Mechanistic Tracing

Isotopic labeling is a powerful technique used to track the journey of molecules through chemical reactions or biological pathways. wikipedia.org By replacing an atom like hydrogen, carbon, or nitrogen with one of its heavier isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N), the labeled molecule can be monitored using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In the context of this compound, isotopic labeling could serve several purposes:

Mechanistic Studies: To elucidate the mechanism of key synthetic reactions, such as the intramolecular conjugate addition, by tracing the fate of labeled atoms. nih.gov

Biosynthetic Pathway Elucidation: Feeding isotopically labeled precursors to Cannabis sativa could help map the biosynthetic route to this compound and related alkaloids. biorxiv.org

Metabolic Profiling: Labeled this compound could be used in biological systems to track its metabolism, identifying how the compound is processed and what metabolites are formed.

The total synthesis routes offer clear opportunities for incorporating isotopic labels. For example, deuterium or carbon-13 could be introduced into the simple starting materials, which would then carry the label through the entire synthetic sequence to the final product.

Process Chemistry Considerations for Scalable this compound Synthesis

Translating a laboratory-scale synthesis into a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. chemrxiv.orgaist.go.jp The published total syntheses of this compound, while elegant from a chemical perspective, present several challenges for scalability. researchgate.netacs.org

Key considerations for a scalable synthesis would include:

Reagent Cost and Availability: Some reagents used in complex total syntheses can be expensive or difficult to source in large quantities. A process-scale synthesis would favor cheaper, more readily available starting materials. aist.go.jp

Reaction Conditions: High-temperature reactions or those requiring specialized equipment may not be feasible on a large scale. The ideal process would involve mild, robust reactions.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly for large-scale production. A process-friendly synthesis should yield a product that can be purified by crystallization or extraction.

Waste Reduction: Modern process chemistry emphasizes "green" principles, aiming to minimize waste and the use of hazardous solvents.

The development of a truly scalable synthesis for this compound would likely require a significant redesign of the initial synthetic strategies, possibly focusing on more convergent approaches or biocatalytic methods. semanticscholar.org

Advanced Structural Elucidation and Spectroscopic Characterization of Anhydrocannabisativine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis of Anhydrocannabisativine

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of unknown compounds by providing a highly accurate mass measurement. For this compound, HRMS data would be essential in confirming its molecular formula. While specific high-resolution mass spectrometric data for this compound is not widely published in readily accessible literature, it is known that its molecular formula is C₂₁H₃₇N₃O₂. lumirlab.comencyclopedia.pub This molecular formula is shared with another alkaloid, cannabimine A, which has led to suggestions that the two may be identical. lumirlab.comlumirlab.com

The fragmentation pattern of this compound in mass spectrometry would provide valuable information about its structural components. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for the detection and quantification of cannabinoids and other compounds in Cannabis sativa extracts. researchgate.net In a typical analysis, the molecule would be expected to fragment at its weaker bonds, providing clues about the connectivity of the spermidine (B129725) and the substituted dihydro-α-pyrone moieties.

Technique Observation Inference
High-Resolution Mass Spectrometry (HRMS)Molecular formula determined as C₂₁H₃₇N₃O₂. lumirlab.comencyclopedia.pubConfirms the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS)Fragmentation pattern analysis.Provides structural information about the different components of the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in establishing the carbon-hydrogen framework of a molecule. The structure of this compound was primarily determined using spectral analysis, which heavily relies on NMR data. nih.govmdpi.com

¹H NMR to identify the types and number of protons.

¹³C NMR to determine the number and types of carbon atoms.

2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations, which are crucial for piecing together the molecular structure.

The chemical shifts and coupling constants observed in these spectra would be characteristic of the tetrahydropyridine (B1245486) and dihydro-α-pyrone ring systems, as well as the spermidine backbone. researchgate.net

NMR Technique Purpose in the Structural Elucidation of this compound
¹H NMRTo determine the number and environment of protons in the molecule.
¹³C NMRTo identify the number and type of carbon atoms.
2D-NMR (COSY, HSQC, HMBC)To establish the connectivity between atoms and assemble the final structure.

X-ray Crystallography and Single-Crystal Diffraction of this compound and its Co-crystals/Salts

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. wikipedia.orglibretexts.org This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. wikipedia.org

While the structure of the related alkaloid, cannabisativine (B1198922), was elucidated by X-ray crystallography, there is no direct mention in the available literature of a successful single-crystal X-ray diffraction study for this compound itself. lumirlab.comlumirlab.com Obtaining suitable crystals for X-ray analysis can be challenging, especially for natural products isolated in small quantities. If a crystal structure were obtained, it would confirm the relative and absolute stereochemistry of the molecule's chiral centers.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry Determination of this compound

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by a chiral sample.

For this compound, which possesses multiple stereocenters, chiroptical spectroscopy would be a key method for determining its absolute stereochemistry, especially in the absence of an X-ray crystal structure. researchgate.net The experimental CD or ORD spectrum would be compared with theoretical spectra calculated for different possible stereoisomers to assign the correct absolute configuration. The synthesis of stereoisomers can also aid in the assignment of the absolute configuration through chiroptical correlation. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

For this compound, the FTIR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching and bending vibrations from the amine and amide groups in the spermidine moiety.

C=O stretching vibration from the lactone (dihydro-α-pyrone ring).

C=C stretching from the tetrahydropyridine ring.

C-O and C-N stretching vibrations.

C-H stretching and bending vibrations from the aliphatic and olefinic parts of the molecule.

These techniques would have been used in the initial identification and characterization of the isolated compound. mdpi.comsemanticscholar.org

Functional Group Expected Vibrational Frequency Range (cm⁻¹)
N-H (amine/amide)3300-3500 (stretch), 1550-1650 (bend)
C=O (lactone)1735-1750
C=C (alkene)1620-1680
C-O (ester/ether)1000-1300
C-N1000-1350

Electronic Spectroscopy (UV-Vis) and Fluorescence Characteristics of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. semanticscholar.org The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π-π* transitions of the conjugated double bonds within the tetrahydropyridine and dihydro-α-pyrone ring systems. The position and intensity of these absorptions (λmax and ε) are characteristic of the chromophores present in the molecule.

Information regarding the fluorescence characteristics of this compound is not available in the surveyed literature. If the molecule were fluorescent, its excitation and emission spectra could provide additional analytical data for its detection and characterization.

Advanced Analytical Methodologies for Anhydrocannabisativine

Chromatographic Separation Techniques for Anhydrocannabisativine Isolation and Quantification (HPLC, GC, SFC)

The isolation and quantification of this compound from complex botanical matrices necessitate high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for the analysis of cannabis constituents and can be adapted for this compound. mdpi.comd-nb.info

Optimization of Mobile Phase and Stationary Phase Chemistries for this compound Resolution

The successful chromatographic separation of this compound hinges on the careful selection and optimization of the mobile and stationary phases.

High-Performance Liquid Chromatography (HPLC): For the analysis of alkaloids like this compound, reversed-phase HPLC is a common approach. A C18 column is frequently employed as the stationary phase due to its versatility. nih.gov The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acid additive like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govmdpi.com For instance, a gradient elution starting with a low percentage of organic solvent and gradually increasing can effectively separate compounds with a wide range of polarities. nih.gov

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the analysis of volatile and semi-volatile compounds. researchgate.net Due to the low volatility of alkaloids like this compound, a derivatization step is often necessary to increase their thermal stability and volatility. While specific GC methods for this compound are not extensively documented, general methods for alkaloid analysis can be applied.

Supercritical Fluid Chromatography (SFC): SFC offers a green alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. This technique can provide unique selectivity for complex mixtures of natural products. mdpi.com While specific SFC methods for this compound have not been published, its application to the separation of other cannabinoids suggests its potential utility. mdpi.com

Chiral Chromatography for Enantiomeric Separation of this compound

Many natural products, including alkaloids, exist as enantiomers, which can exhibit different biological activities. pensoft.net The enantiomeric separation of this compound is crucial for a complete chemical and pharmacological characterization. Chiral chromatography is the most widely used technique for this purpose. pensoft.net

Although specific chiral separation methods for this compound have not been reported, methods developed for other chiral cannabinoids and alkaloids can provide a starting point. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in the separation of enantiomers of various compounds, including cannabinoids. mdpi.commdpi.com Both normal-phase and reversed-phase HPLC, as well as SFC, can be employed with chiral columns to resolve enantiomers. acs.orgmdpi.com The choice of mobile phase and column chemistry would require empirical optimization to achieve baseline separation of potential this compound enantiomers.

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS/MS, IMS-MS) for this compound Profiling

Hyphenated mass spectrometry techniques are indispensable for the sensitive and selective detection and identification of minor components like this compound in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the targeted analysis and quantification of compounds in complex matrices. In studies on Cannabis sativa root extracts, this compound has been identified using LC-MS. thieme-connect.comnih.govthieme-connect.com The mass spectrum of this compound shows a characteristic protonated molecule [M+H]⁺ at an m/z of 380. thieme-connect.com The fragmentation pattern in MS/MS provides structural information and enhances selectivity. Key fragments of this compound have been reported at m/z 362, 264, 224, and 198. thieme-connect.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile or derivatized compounds, GC-MS/MS offers high chromatographic resolution and sensitive detection. While specific GC-MS/MS methods for this compound are not detailed in the literature, the technique is widely used for the analysis of other cannabis constituents. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS adds another dimension of separation based on the size, shape, and charge of an ion. This can be particularly useful for separating isomeric compounds that may not be resolved by chromatography alone. The application of IMS-MS to cannabinoid analysis suggests its potential for resolving this compound from other co-eluting compounds.

Below is a table summarizing the mass spectrometric data for this compound.

CompoundMolecular FormulaProtonated Molecule [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Reference
This compoundC₂₁H₃₇N₃O₂380362, 264, 224, 198 thieme-connect.com

Advanced Sample Preparation Protocols for this compound Extraction from Complex Biological and Botanical Matrices

The extraction of this compound from cannabis plant material, particularly the roots, is the first critical step in its analysis. Various extraction techniques can be employed, with the choice depending on the desired efficiency and selectivity.

Solvent Extraction: Traditional solvent extraction methods such as maceration and Soxhlet extraction are commonly used. nih.govmdpi.com Given that this compound is an alkaloid, alcoholic solvents like methanol and ethanol (B145695) are effective for its extraction from cannabis roots and leaves. nih.gov

Advanced Extraction Techniques: More modern and efficient extraction methods include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). mdpi.com These techniques can offer reduced extraction times, lower solvent consumption, and potentially higher extraction yields. While specific applications of these advanced techniques for this compound have not been detailed, their successful use for other alkaloids and cannabinoids indicates their suitability. researchgate.net

A general workflow for the extraction of this compound from cannabis roots would involve drying and grinding the plant material, followed by extraction with a suitable solvent, and then a series of clean-up steps to remove interfering substances before chromatographic analysis.

Method Validation Parameters (e.g., linearity, precision, accuracy, limit of detection) for this compound Analysis

The validation of any analytical method is crucial to ensure the reliability and reproducibility of the results. For the quantitative analysis of this compound, a full method validation according to established guidelines (e.g., ICH, FDA) would be necessary. regulations.gov

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

While a fully validated method specifically for this compound has not been published, the development of such a method would follow these standard parameters. For example, a validated LC-MS/MS method for cannabinoids in cannabis root extracts has been reported with LODs ranging from 0.125 to 0.250 µg/mL and an LOQ of 0.500 µg/mL for the targeted compounds. researchgate.net A similar performance would be expected for a validated this compound method.

Development of Certified Reference Materials and Interlaboratory Comparability for this compound Analysis

The availability of Certified Reference Materials (CRMs) is essential for ensuring the accuracy and comparability of analytical results between different laboratories. A CRM for this compound would be a highly purified and well-characterized sample of the compound with a certified value for its purity.

Currently, there is no known commercially available CRM specifically for this compound. The development of such a standard would require the isolation of a sufficient quantity of the pure compound, followed by a rigorous characterization using multiple analytical techniques (e.g., NMR, MS, elemental analysis) to establish its identity and purity.

Interlaboratory comparability studies, also known as proficiency testing, are crucial for assessing the performance of different laboratories and ensuring the reliability of analytical data across the scientific community. The establishment of such a program for this compound would require the availability of a stable, homogeneous reference material to be distributed to participating laboratories.

Non-invasive and Rapid Detection Methods for this compound (e.g., portable spectroscopy)

The detection of specific chemical compounds in plant materials has traditionally relied on laboratory-based analytical techniques that involve complex sample preparation, are time-consuming, and destructive to the sample. For the analysis of this compound, a spermidine (B129725) alkaloid found in trace amounts primarily in the roots of Cannabis sativa, methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the current standards. nih.gov These methods, while accurate and sensitive, are not suited for rapid, on-site screening. In recent years, there has been a significant push towards the development of non-invasive and rapid analytical technologies, such as portable spectroscopy, for in-field applications.

Portable spectroscopic techniques, including Near-Infrared (NIR) and Raman spectroscopy, offer the potential for real-time, non-destructive analysis of chemical constituents in plants. spectroscopyonline.com These handheld devices provide immediate feedback, which can be invaluable for various applications, including forensic investigations and quality control in botanical products. spectroscopyonline.com

The principle of NIR spectroscopy is based on the absorption of near-infrared light by molecules, which causes vibrations in chemical bonds such as C-H, N-H, and O-H. researchgate.net The resulting spectrum can be used to identify and quantify various organic compounds. Portable NIR spectroscopy has been successfully applied to the analysis of major cannabinoids like THC and CBD in Cannabis flowers, demonstrating its potential for in-field chemical analysis. nih.govmdpi.com

Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light from a laser source. horiba.com The scattered light provides a unique vibrational fingerprint of a molecule, allowing for its specific identification. Portable Raman spectrometers have shown great promise in the forensic identification of illicit drugs and have been used to differentiate between high-THC and high-CBD cannabis chemotypes. nih.govhoriba.com

Despite the advancements in portable spectroscopy, the non-invasive and rapid detection of this compound presents significant challenges. The primary obstacle is its extremely low concentration in cannabis roots, which has been reported to be around 0.3 mg/kg. mdpi.com The sensitivity of current portable spectroscopic instruments is often insufficient for detecting such trace-level compounds directly in a complex plant matrix without some form of sample pre-treatment or the use of enhancement techniques like Surface-Enhanced Raman Scattering (SERS). bohrium.com

While no specific studies on the direct detection of this compound using portable spectroscopy have been published, research on structurally similar spermidine alkaloids can offer some insights. The Raman spectra of spermidine and spermine (B22157) have been characterized, showing specific bands related to their amine and methylene (B1212753) groups. core.ac.uk Theoretically, these characteristic spectral features could be used to identify this compound. However, distinguishing these signals from the complex background of other molecules in a raw plant sample remains a considerable hurdle.

The table below summarizes the potential and current limitations of portable spectroscopic methods for the detection of this compound.

Analytical MethodPrinciplePotential for this compound DetectionCurrent Limitations
Portable Near-Infrared (NIR) Spectroscopy Measures absorption of near-infrared light due to molecular vibrations (O-H, C-H, N-H bonds). researchgate.netRapid, non-invasive screening of plant material.Low sensitivity for trace compounds; spectral interference from water and other major components. mdpi.com
Portable Raman Spectroscopy Measures inelastic scattering of laser light, providing a specific molecular fingerprint. horiba.comHigh specificity for molecular structure; potential to identify characteristic peaks of the spermidine backbone. core.ac.ukLow sensitivity for trace concentrations; fluorescence interference from the plant matrix.
Surface-Enhanced Raman Scattering (SERS) Enhancement of Raman signal by molecules adsorbed on nanostructured metal surfaces. bohrium.comPotential to overcome the low sensitivity of conventional Raman for trace detection.Requires sample preparation with a SERS substrate, making it less non-invasive.

Molecular and Cellular Mechanisms of Anhydrocannabisativine Interaction

Receptor Binding Kinetics and Thermodynamics of Anhydrocannabisativine with Cannabinoid Receptors (CB1, CB2)

No studies detailing the binding affinity (Kᵢ), dissociation constant (Kd), or thermodynamic parameters (ΔH, ΔS, ΔG) of this compound with either the CB1 or CB2 receptor have been found in the public domain.

Functional Assays for G-Protein Coupled Receptor (GPCR) Activation by this compound (e.g., cAMP, calcium flux)

There is no available data from functional assays, such as cAMP modulation or calcium flux studies, to characterize the efficacy or potency of this compound at cannabinoid receptors or other GPCRs.

Interaction of this compound with Non-Cannabinoid Molecular Targets (e.g., transient receptor potential (TRP) channels, peroxisome proliferator-activated receptors (PPARs))

There is a lack of research investigating the interaction of this compound with other known non-cannabinoid targets that are often modulated by other phytocannabinoids.

Intracellular Signaling Cascades and Gene Expression Modulation by this compound in in vitro Cellular Models

No studies have been published that investigate the downstream intracellular signaling pathways or any potential modulation of gene expression by this compound in cellular models.

Enzymatic Biotransformation and Metabolite Formation of this compound in in vitro Systems (e.g., liver microsomes, cell lines)

The metabolic fate of this compound has not been elucidated. There are no studies on its biotransformation by liver microsomes or other in vitro systems, and consequently, no known metabolites have been identified.

Comparative Molecular Interaction Profiles of this compound with Other Phyto/Synthetic Cannabinoids

Due to the absence of primary binding and functional data for this compound, a comparative analysis of its molecular interaction profile with other well-characterized cannabinoids is not possible.

Theoretical and Computational Studies of Anhydrocannabisativine

Quantum Mechanical (QM) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity of Anhydrocannabisativine

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, QM methods can predict molecular properties such as dipole moment, polarizability, and electrostatic potential maps, which are vital for understanding how this compound might interact with biological targets.

Table 1: Hypothetical Quantum Mechanical Properties of this compound (Note: This table is illustrative, as specific QM studies on this compound are not widely published.)

Property Predicted Value Significance
HOMO Energy -6.5 eV Region susceptible to electrophilic attack
LUMO Energy -1.2 eV Region susceptible to nucleophilic attack
HOMO-LUMO Gap 5.3 eV Indicates high chemical stability
Dipole Moment 1.8 D Suggests moderate polarity

Molecular Dynamics (MD) Simulations of this compound Binding to Receptor Proteins and Membrane Environments

Molecular dynamics simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. MD simulations could be used to investigate the interaction of this compound with potential biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. By placing this compound in a simulated environment with a receptor, researchers can observe its binding process, identify key interacting amino acid residues, and calculate the binding free energy. Additionally, simulations of this compound within a lipid bilayer can provide insights into its ability to permeate cell membranes, a critical factor for its bioavailability and mechanism of action.

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, this would involve synthesizing or computationally designing a series of analogues with systematic modifications to the parent structure. The biological activity of these analogues would then be tested. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate variations in physicochemical properties with changes in biological activity. A QSAR model for this compound analogues could help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.

Pharmacophore Modeling and Ligand-Based Virtual Screening Approaches utilizing this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. Starting with the structure of this compound, a pharmacophore model could be developed. This model can then be used as a 3D query to screen large chemical databases for other molecules that fit the pharmacophore, a process known as ligand-based virtual screening. This approach is valuable for identifying novel compounds with potentially similar biological activities, even if they are structurally different from this compound.

Molecular Docking and Protein-Ligand Interaction Fingerprint Analysis of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Docking studies of this compound into the active sites of potential protein targets can provide hypotheses about its mode of action. Following docking, a protein-ligand interaction fingerprint analysis can be performed. This method breaks down the complex protein-ligand interactions into a simple bit-string format, where each bit represents the presence or absence of a specific interaction with an amino acid residue. This allows for a detailed comparison of the binding modes of different ligands and can be instrumental in understanding the determinants of binding affinity and selectivity.

Table 2: Illustrative Protein-Ligand Interaction Fingerprint for this compound (Note: This table is a hypothetical representation.)

Amino Acid Residue Interaction Type Present (1) / Absent (0)
TYR 112 Hydrogen Bond (Side Chain) 1
PHE 189 Pi-Pi Stacking 1
LEU 210 Hydrophobic 1
SER 115 Hydrogen Bond (Backbone) 0

Cheminformatics and Machine Learning Approaches for Predicting this compound's Molecular Interactions

Cheminformatics combines computer and information science to address problems in chemistry. Machine learning, a subset of artificial intelligence, can be trained on large datasets of chemical and biological information to predict the properties and activities of new molecules. For this compound, machine learning models could be developed to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target interactions. These predictive models can significantly accelerate the drug discovery process by prioritizing compounds with favorable profiles for further experimental testing.

Conformation Analysis and Conformational Landscapes of this compound

The three-dimensional shape (conformation) of a molecule is critical to its biological function. This compound, with its rigid ring system, will have a limited but important set of low-energy conformations. Conformational analysis studies, using methods like molecular mechanics or quantum mechanics, can identify the stable conformations of this compound and the energy barriers between them. The resulting conformational landscape provides a comprehensive view of the molecule's flexibility and the shapes it is likely to adopt in different environments. This information is crucial for accurate molecular docking and for understanding how it fits into a receptor's binding pocket.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Cannabidiol (B1668261) (CBD)

Future Research Directions and Unaddressed Challenges in Anhydrocannabisativine Studies

Elucidation of Complete and Detailed Biosynthetic Pathways for Anhydrocannabisativine in Diverse Plant Species

A significant challenge in the study of this compound is the incomplete understanding of its formation in Cannabis sativa. The biosynthetic pathways for nitrogen-containing compounds in cannabis are distinct from the well-documented cannabinoid pathways and are thought to stem from amino acid metabolism. mdpi.comnih.gov

Currently, the biosynthesis of this compound is hypothesized to be closely related to that of its analogue, cannabisativine (B1198922). nih.govresearchgate.net This proposed pathway begins with the condensation of spermidine (B129725) with a fatty acid, presumed to be myristic acid, followed by a series of oxidation reactions. nih.govresearchgate.net However, the specific enzymes, such as the acyl-CoA ligase (ACL) and N-myristoyltransferase (NMT), and the precise sequence of these oxidative steps remain unknown. nih.gov Furthermore, it is unclear whether the final conversion of cannabisativine to this compound through dehydration is a spontaneous process or an enzymatically catalyzed reaction. nih.gov It has been demonstrated that this compound can be obtained through the heating of cannabisativine, but the biological relevance of this conversion is yet to be determined. nih.gov

Future research must focus on identifying and characterizing the complete enzymatic machinery involved in this pathway. This includes isolating the specific ligases, oxidases, and potential dehydratases. Investigating the expression of these enzymes in different plant tissues (roots, leaves, stems) and under various environmental conditions will provide a comprehensive picture of its biosynthesis.

Hypothetical Step Precursors/Intermediates Putative Enzyme Class Research Gap
1. CondensationSpermidine, Myristic AcidAcyl-CoA Ligase (ACL), N-myristoyltransferase (NMT)Identification and characterization of specific enzymes. nih.govresearchgate.net
2. Cyclization/OxidationMyristoyl-spermidine intermediateOxidases / CyclasesUnknown order of reactions and specific enzymes involved. nih.govresearchgate.net
3. DehydrationCannabisativineDehydratase or SpontaneousDetermining if the reaction is enzymatic or spontaneous in planta. nih.gov

Development of Chemoenzymatic and Bio-catalytic Approaches for this compound Production

The low concentrations of this compound reported in plant material (e.g., 218.11 µg/g in leaves and 0.3 mg/kg in roots) present a major obstacle for its isolation and further study. nih.govresearchgate.netmdpi.com Chemical synthesis is complex, making alternative production methods highly desirable. Chemoenzymatic and bio-catalytic strategies, which combine chemical synthesis with the high selectivity of enzymes, offer a promising avenue for sustainable and scalable production. nih.govmdpi.com

A future research priority is to develop such production platforms. This could involve:

Enzyme Discovery: Leveraging the elucidated biosynthetic pathway (as per 9.1) to identify and clone the key enzymes (e.g., transferases, oxidases).

Host System Engineering: Expressing these enzymes in microbial hosts like E. coli or yeast to create "cell factories" for bio-catalytic production from simple precursors. swissbiotech.org

Chemoenzymatic Synthesis: Combining synthetically produced precursors with enzymatic transformations. For instance, an enzyme-catalyzed cyclization of a chemically synthesized spermidine-fatty acid conjugate could be a viable route. beilstein-journals.org These methods would not only provide a reliable supply of this compound but also enable the creation of novel analogues for structure-activity relationship studies. mdpi.com

High-Throughput Screening and Phenotypic Profiling for Novel Molecular Targets of this compound

The biological role and molecular targets of this compound are entirely unknown. While the pharmacology of major cannabinoids is well-documented, minor constituents have been neglected. nih.gov High-throughput screening (HTS) and phenotypic profiling are essential tools to bridge this knowledge gap.

Future research should employ extensive screening campaigns to test this compound against a wide array of biological targets. This includes:

Target-Based Screening: Assessing binding and activity against known drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in inflammation and neurological pathways.

Phenotypic Screening: Observing the effects of the compound on whole cells or organisms to identify its functional impact without a preconceived target, which can reveal unexpected therapeutic applications.

Inverse Molecular Docking: Computationally screening this compound against thousands of human protein structures to predict potential binding partners, a technique successfully used for other cannabinoids to identify targets related to cancer and inflammation. frontiersin.org

These efforts will be the first step in mapping the pharmacological landscape of this alkaloid and uncovering its potential therapeutic value.

Integration of Multi-Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) to Understand this compound's Roles

A holistic understanding of this compound requires the integration of multiple layers of biological data. Multi-omics approaches are powerful tools for connecting genetic information to functional roles and metabolic outputs and are increasingly being applied to Cannabis research. nih.govbiorxiv.org

An integrated omics strategy should be a central part of future research. By correlating data across different omics layers, researchers can build a comprehensive model of the compound's function. This would involve analyzing Cannabis varieties with varying levels of this compound to:

Genomics: Identify genes and genetic variations associated with its production.

Transcriptomics: Pinpoint which genes are actively being expressed in tissues that produce the compound.

Proteomics: Detect the corresponding proteins (enzymes) that carry out the biosynthesis.

Metabolomics: Quantify the levels of this compound and related precursors and byproducts.

This integrated approach is critical for validating the biosynthetic pathway, discovering regulatory networks, and understanding the compound's physiological role within the plant. nih.gov

Omics Technology Data Generated Contribution to this compound Research
Genomics DNA sequence, genetic markers (SNPs)Identification of genes encoding biosynthetic enzymes.
Transcriptomics Gene expression levels (RNA)Correlating gene expression with compound accumulation in specific tissues. nih.gov
Proteomics Protein identification and quantificationDirect detection of the enzymes involved in the biosynthetic pathway.
Metabolomics Small molecule profiles and quantitiesQuantifying this compound, its precursors, and related metabolites. nih.gov

Refinement of Analytical Techniques for Trace-Level this compound Detection in Complex and Challenging Matrices

The accurate quantification of this compound is hampered by its low abundance within a complex chemical matrix containing over 500 other compounds, including high-concentration cannabinoids and terpenes. mdpi.comresearchgate.net While general analytical methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are used for cannabis analysis, methods optimized for trace-level alkaloid detection are needed. nih.govmdpi.comazolifesciences.com

Key challenges to be addressed include:

Sensitivity and Selectivity: Developing and validating ultra-sensitive methods, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), to reliably detect and quantify this compound at µg/g or even lower levels. researchgate.net

Matrix Effects: Overcoming interference from the complex plant matrix, which can suppress or enhance the analytical signal, leading to inaccurate quantification.

Standardization: The lack of certified reference standards for this compound complicates method validation and inter-laboratory comparisons.

Future work must focus on creating robust, validated analytical protocols and making reference standards available to the research community.

Analytical Technique Advantages for this compound Detection Challenges
GC-MS High reproducibility and robustness. mdpi.comPotential for thermal degradation; may require derivatization.
HPLC-UV Simple and cost-effective. nih.govLow sensitivity and selectivity for trace-level detection in complex mixtures.
LC-MS/MS High sensitivity and selectivity; no derivatization needed. researchgate.netMatrix effects; higher cost and complexity.
High-Resolution MS (e.g., QTOF, Orbitrap) Highly accurate mass measurement for confident identification.Data complexity and cost.

Development of Advanced Computational Models for Predicting this compound's in vivo Mechanisms from in vitro Data

Translating initial in vitro findings into predictions of in vivo effects is a major hurdle in drug discovery. Advanced computational models can help bridge this gap, but such tools have not yet been applied to this compound. While network pharmacology and molecular docking have been used to predict targets for other cannabis compounds, specific models for this alkaloid are absent. nih.govresearchgate.net

Future research should focus on developing and applying computational models to:

Predict Pharmacokinetics: Use Quantitative Structure-Activity Relationship (QSAR) models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Simulate Target Engagement: Employ molecular dynamics simulations to understand how this compound interacts with potential protein targets identified from HTS at an atomic level.

Model Systems Biology: Integrate in vitro activity data with pathway analysis to predict the compound's impact on cellular networks and its potential in vivo mechanisms of action.

These in silico approaches will be crucial for prioritizing experimental studies and accelerating the exploration of this compound's pharmacological potential.

Exploration of this compound's Role in Phytocomplex Effects and Synergy within Botanical Extracts

The therapeutic effects of Cannabis are often attributed to the "entourage effect," where the combined action of multiple compounds (phytocomplex) is greater than the sum of its individual parts. scispace.comnih.gov This synergy has been primarily studied in the context of interactions between cannabinoids and terpenoids. scispace.comresearchgate.net The potential contribution of minor alkaloids like this compound to this effect is a completely unexplored frontier.

An important future research direction is to investigate whether this compound modulates the activity of major cannabinoids like THC and CBD. This requires studies that:

Compare the pharmacological effects of pure cannabinoids with those of defined mixtures containing this compound.

Investigate potential interactions at the receptor level, such as allosteric modulation of cannabinoid receptors.

Assess its impact on the metabolism of other cannabinoids.

Understanding the role of this compound within the cannabis phytocomplex is essential for a complete picture of the plant's therapeutic properties and for the rational design of multi-component botanical drugs.

Conclusion of Anhydrocannabisativine Research

Synthesis of Key Academic Findings and Contributions of Anhydrocannabisativine Research

This compound is a spermidine (B129725) alkaloid identified in Cannabis sativa L. nih.govnih.gov. It is considered a nitrogen-containing specialized metabolite, and its biosynthesis is distinct from that of the more well-known cannabinoids, often originating from the metabolism of amino acids or other nitrogenous precursors. nih.gov This compound is found primarily in the roots of the cannabis plant but has also been detected in other parts, including the leaves. nih.govlumirlab.com

The initial isolation and characterization of this compound were significant contributions to the understanding of the complex phytochemistry of Cannabis sativa. nih.gov It was first reported in 1976 from a Mexican variant of the plant. lumirlab.com The structure of this compound was determined through spectral analysis and semisynthesis. nih.gov Research has shown that cannabisativine (B1198922), another related alkaloid, can be converted into this compound. hightimes.com

While cannabinoids have been the primary focus of cannabis research, the identification of alkaloids like this compound has broadened the scope of chemical investigation into the plant. nih.govnih.gov Studies have reported the presence of this compound in cannabis plant samples from various geographical locations. lumirlab.comhightimes.com

Broader Implications of this compound Studies for Cannabinoid Science and Phytochemistry

The study of this compound and other nitrogen-containing compounds in Cannabis has significant implications for both cannabinoid science and the broader field of phytochemistry. It highlights the rich and diverse chemical profile of the cannabis plant beyond its well-documented cannabinoids. nih.govmdpi.com The presence of these alkaloids suggests that the pharmacological profile of cannabis may be influenced by a wider range of compounds than previously thought, contributing to the "entourage effect," where various plant constituents act synergistically. nih.gov

From a phytochemical perspective, the discovery and characterization of this compound underscore the importance of comprehensive analyses of all plant parts, as it is primarily found in the roots, an often-overlooked part of the plant in cannabinoid-focused research. nih.govnih.gov The biosynthesis of spermidine-type alkaloids like this compound follows different metabolic pathways than cannabinoids, opening new avenues for research into the plant's metabolic processes. nih.govmdpi.com

Furthermore, the identification of such unique alkaloids in Cannabis encourages comparative phytochemical studies with other plant species and may lead to the discovery of novel bioactive molecules with potential therapeutic applications. mdpi.com While no specific pharmacological information is available for this compound, the general biological activities of alkaloids as a class—which can include analgesic, anti-inflammatory, and neuroprotective properties—suggest that these compounds warrant further investigation for their potential health benefits. hightimes.commdpi.com

Identification of Critical Gaps and Persistent Challenges in Understanding this compound

Despite its discovery decades ago, significant gaps remain in the scientific understanding of this compound. A primary challenge is the lack of pharmacological data; its biological activities and potential therapeutic effects are currently unknown. hightimes.com The low concentration of this compound in the plant compared to major cannabinoids makes its extraction and isolation for research purposes difficult and resource-intensive. nih.gov

Another critical gap is the incomplete understanding of its biosynthesis and metabolic regulation within the cannabis plant. While it's known to be a spermidine alkaloid, the specific enzymatic steps and genetic controls involved in its production are not well-defined. nih.govmdpi.com Furthermore, there is a need for more comprehensive quantitative analyses to determine the variability of this compound content across different cannabis cultivars, geographical locations, and cultivation conditions. mdpi.com

The historical legal restrictions on cannabis research have also contributed to the slow progress in studying lesser-known compounds like this compound. nih.gov This has resulted in a limited number of studies focused specifically on this alkaloid, hindering a deeper comprehension of its chemical properties and biological significance. researchgate.net

Prospective Outlook and Future Trajectory for Advanced Research on this compound

The future of this compound research holds potential for significant advancements as interest in the minor constituents of cannabis grows. A key future direction is the total synthesis of this compound, which would provide a reliable source of the pure compound for pharmacological screening and other research purposes. acs.orgresearchgate.net

Future studies should prioritize elucidating the pharmacological profile of this compound. Bio-guided fractionation of cannabis root extracts could be a valuable approach to identify its specific biological activities. nih.govmdpi.com Investigating its potential anti-inflammatory, analgesic, and neuroprotective properties, based on the known activities of other alkaloids, would be a logical starting point. hightimes.commdpi.com

Advanced analytical techniques will be crucial for quantifying this compound in various cannabis strains and plant tissues, helping to understand its distribution and factors influencing its production. mdpi.com Furthermore, research into the biosynthetic pathway of this compound could lead to biotechnological approaches for enhancing its production, should it prove to have valuable therapeutic properties. mdpi.com As the legal landscape surrounding cannabis research continues to evolve, it is anticipated that more focused and in-depth studies on this compound and other minor alkaloids will emerge, contributing to a more complete understanding of the chemical and medicinal potential of the Cannabis sativa plant. nih.gov

Q & A

Basic: What experimental methodologies are used to isolate and structurally characterize Anhydrocannabisativine from Cannabis sativa?

This compound was first isolated using solvent-based extraction (e.g., ethanol or methanol) followed by chromatographic separation techniques such as column chromatography and thin-layer chromatography (TLC). Structural elucidation employed nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirmed its alkaloid structure and molecular formula . Modern protocols may integrate high-performance liquid chromatography (HPLC) with tandem MS for higher specificity and sensitivity .

Advanced: How can researchers address discrepancies in reported pharmacological activities of this compound across studies?

Contradictions in pharmacological data (e.g., conflicting neuroprotective or anti-inflammatory outcomes) often arise from variability in extraction methods, plant chemotypes, or biological assay conditions. To resolve these, researchers should:

  • Standardize source material : Use Cannabis sativa strains with validated chemotypic profiles (e.g., cannabinoid/alkaloid ratios) .
  • Control experimental variables : Replicate assays under identical conditions (e.g., cell lines, dosage ranges) and validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo models) .
  • Apply metabolomic profiling : Correlate observed bioactivities with co-occurring metabolites to identify synergistic or antagonistic interactions .

Basic: What analytical techniques are recommended for quantifying this compound in plant matrices?

Quantification typically involves:

  • HPLC-UV/DAD : Suitable for detecting alkaloids at concentrations >1 µg/mL, with validation via spiked recovery tests .
  • LC-MS/MS : Provides higher sensitivity (ng/mL range) and specificity, especially in complex plant extracts .
  • Internal standardization : Use deuterated analogs or structurally similar alkaloids to correct for matrix effects .

Advanced: What experimental designs are optimal for studying the biosynthetic pathway of this compound?

To elucidate biosynthesis:

  • Isotopic labeling : Track precursor incorporation (e.g., 13C^{13}\text{C}-labeled amino acids) using NMR or MS to identify intermediate metabolites .
  • Gene knockout/CRISPR : Target putative biosynthetic genes (e.g., polyketide synthases or oxidoreductases) in Cannabis cell cultures to observe pathway disruptions .
  • Transcriptomic profiling : Compare gene expression in high- vs. low-Anhydrocannabisativine chemotypes to identify candidate enzymes .

Advanced: How can researchers mitigate challenges in maintaining this compound stability during storage and analysis?

This compound is UV-labile and prone to degradation under oxidative conditions. Mitigation strategies include:

  • Storage : Preserve samples in amber vials at -80°C under inert gas (e.g., argon) to prevent oxidation .
  • Analytical conditions : Use low-UV wavelengths for detection and minimize exposure to light during HPLC runs .
  • Stabilization additives : Incorporate antioxidants (e.g., ascorbic acid) in extraction buffers to reduce degradation .

Basic: What are the key challenges in differentiating this compound from structurally related alkaloids like Cannabisativine?

Differentiation requires:

  • Chromatographic resolution : Optimize HPLC gradients to separate peaks (e.g., C18 columns with acetonitrile/water mobile phases) .
  • MS/MS fragmentation : Compare unique fragment ions (e.g., m/z 245 for this compound vs. m/z 261 for Cannabisativine) .
  • Synthetic standards : Use commercially available or synthesized reference compounds for co-elution studies .

Advanced: How can computational tools enhance the study of this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Predict binding affinities to target proteins (e.g., neurotransmitter receptors) using software like AutoDock .
  • QSAR modeling : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioactivity data to identify critical functional groups .
  • Machine learning : Train models on existing alkaloid databases to predict novel derivatives with optimized pharmacokinetic profiles .

Basic: What ethical and regulatory considerations apply to in vivo studies of this compound?

  • Animal models : Follow institutional guidelines (e.g., IACUC) for humane dosing and endpoint criteria .
  • Cannabis licensing : Secure DEA Schedule I research registrations for handling controlled plant material in the U.S. .
  • Data transparency : Pre-register study designs (e.g., on ClinicalTrials.gov ) to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.